rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole
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Description
Rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.186. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Elucidation
Synthesis of Pyrrolo and Furo Derivatives : Studies detail the synthesis of complex pyrrolo and furo derivatives, such as Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids and 2,3-dihydro-1H,4H,6H-furo[3,4-b]pyrrolo[1,2-a]quinoline-6a(7H)-carbonitrile. These syntheses involve cyclization reactions and offer insights into the formation of novel heterocyclic frameworks with potential biological and material applications (Bencková & Krutošíková, 1997); (Verboom et al., 2010).
Mechanistic Insights into Heterocyclic Synthesis : Research on the formation of melanoidin-like Maillard polymers from pentoses and hexoses highlights the polycondensation of N-substituted pyrroles and furan derivatives, underscoring the synthetic versatility and potential for generating polymers with unique properties (Tressl et al., 1998).
Catalytic and Synthetic Applications
Rhodium-Catalyzed Transformations : Studies report on rhodium-catalyzed reactions leading to highly functionalized pyrroles, illustrating the catalytic prowess in accessing densely substituted heterocycles from furans. This highlights the method's applicability in synthesizing compounds with significant chemical complexity (Parr et al., 2013).
Novel Synthetic Routes to Heterocycles : Research on the addition/oxidative rearrangement of furfurals and furyl imines opens new pathways to substituted furans and pyrroles, demonstrating innovative approaches to these core structures in organic synthesis and potential drug discovery (Kelly et al., 2008).
Antibacterial Activity and Material Science Applications
- Antibacterial Activity of Furo[3,2-b]pyrrole Derivatives : A study explores the synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives, indicating the potential of these compounds in medicinal chemistry and pharmaceutical applications, especially against Escherichia coli and Micrococcus luteus (Zemanov et al., 2017).
Properties
IUPAC Name |
(3S,3aS,6aR)-3-methoxy-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-9-7-2-8-6-4-10-3-5(6)7/h5-8H,2-4H2,1H3/t5-,6+,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYILEXAEZWYGC-DSYKOEDSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNC2C1COC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CN[C@@H]2[C@H]1COC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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